2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine
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Overview
Description
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine is a compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine typically involves the condensation reaction between 2-fluorobenzaldehyde and 1-nitroguanidine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux conditions to facilitate the formation of the Schiff base.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under suitable conditions.
Reduction: The Schiff base can be hydrogenated to form the corresponding amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of the corresponding nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its antibacterial and antiviral activities.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine involves its interaction with specific molecular targets. The Schiff base can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, the compound’s ability to form hydrogen bonds and π-π interactions with biological molecules makes it a potential candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
- 2-[(E)-(2-bromophenyl)methylideneamino]guanidine
- 2-[(E)-(2-methoxyphenyl)methylideneamino]guanidine
- 2-[(E)-(4-fluorophenyl)methylideneamino]guanidine
Uniqueness
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine is unique due to the presence of both a fluorine atom and a nitro group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, while the nitro group can participate in redox reactions, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[(E)-(2-fluorophenyl)methylideneamino]-1-nitroguanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FN5O2/c9-7-4-2-1-3-6(7)5-11-12-8(10)13-14(15)16/h1-5H,(H3,10,12,13)/b11-5+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSGYDGWMMRDKY-VZUCSPMQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN=C(N)N[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N=C(\N)/N[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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